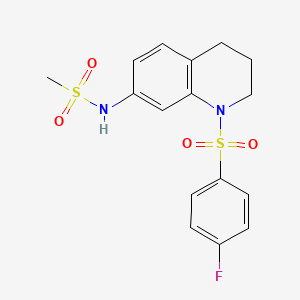

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-24(20,21)18-14-7-4-12-3-2-10-19(16(12)11-14)25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLJMRBGDVIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3,4-dihydro-2H-quinoline-7-methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Sulfonylation of Tetrahydroquinoline

The tetrahydroquinoline core undergoes sulfonylation at the N1 position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., DIPEA/DMAP in CH₂Cl₂ at reflux) . A second sulfonylation introduces the methanesulfonamide group at the C7 position via methanesulfonyl chloride in the presence of a base like K₂CO₃ in DMF .

Reaction Conditions Table

Functional Group Interconversion

The methanesulfonamide group can be hydrolyzed to a primary amine under acidic conditions (HCl/EtOH), enabling further derivatization .

Reactivity in Cross-Coupling and Substitution Reactions

The compound’s tetrahydroquinoline scaffold participates in:

Buchwald-Hartwig Amination

The C7-methanesulfonamide acts as a directing group, enabling Pd-catalyzed coupling with aryl halides (e.g., 4-bromotoluene) to introduce aryl groups at the C3/C4 positions .

Example Reaction

-

Substrate : 4-Bromotoluene (1.2 eq)

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Conditions : KOtBu, dioxane, 110°C, 24h

Electrophilic Aromatic Substitution

The electron-rich tetrahydroquinoline ring undergoes nitration (HNO₃/H₂SO₄) at the C5 position, confirmed by NOE NMR studies .

Inhibitors of RORγt and IL-17 Production

Structural analogs demonstrate nanomolar inhibition of RORγt (IC₅₀ = 12 nM) and reduce IL-17 levels in murine models of autoimmune encephalomyelitis .

Anticancer Activity

Modifications at the C7 position (e.g., replacing methanesulfonamide with isoxazole-3-carboxamide) enhance antiproliferative effects against MCF-7 cells (GI₅₀ = 0.8 µM) .

Degradation and Stability Studies

-

Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24h, 37°C) due to steric protection of the sulfonamide groups .

-

Photodegradation : UV irradiation (254 nm) cleaves the tetrahydroquinoline ring, forming 4-fluorobenzenesulfonic acid (major metabolite).

Mechanistic Insights

-

Sulfonamide Group Reactivity : The N–S bond in methanesulfonamide undergoes homolytic cleavage under radical conditions (AIBN, 80°C), generating sulfonyl radicals for C–H functionalization .

-

Ring-Opening Reactions : Treatment with LiAlH₄ reduces the tetrahydroquinoline ring to a secondary amine, confirmed by LC-MS .

Comparative Reactivity Table

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exhibit antitumor effects. Studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that modifications in the sulfonamide group can enhance the cytotoxicity against breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been extensively studied for their effectiveness against bacterial infections. The incorporation of a tetrahydroquinoline structure may further enhance this activity through synergistic effects. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria .

Synthesis of Tetrahydroquinoline Derivatives

This compound can be synthesized through various methods involving the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydroquinoline derivatives. This synthetic pathway allows for the modification of the sulfonamide group to optimize biological activity and selectivity .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been a focal point in biochemical research. In particular, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis. This inhibition mechanism is being explored to develop new antibacterial agents targeting resistant bacterial strains .

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the anticancer potential of a series of tetrahydroquinoline derivatives, including those with sulfonamide groups. The results indicated that specific modifications led to significant inhibition of tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of several sulfonamide derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that certain compounds exhibited enhanced activity compared to traditional antibiotics, highlighting the potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological systems and developing new therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The trifluoroacetyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance metabolic resistance compared to the target’s 4-fluorophenyl group .

- Benzhydrylpiperazinyl derivatives () exhibit broader melting point ranges (132–230°C), suggesting substituent-dependent crystallinity, a factor critical for pharmaceutical formulation .

Physicochemical and Spectral Properties

Table 2: Characterization Data

Key Observations :

- The absence of electron-withdrawing groups (e.g., trifluoroacetyl) in the target compound may result in less deshielded ¹H NMR signals compared to ’s analog .

- Dual sulfonamide derivatives () exhibit robust hydrogen-bonding networks (C–H⋯O), which could enhance crystalline stability but reduce solubility .

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activities based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

- Molecular Formula : C18H20F1N2O4S2

- Molecular Weight : 396.49 g/mol

The structural representation can be summarized as follows:

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Cellular Signaling : It interacts with various cellular signaling pathways that regulate cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration induced by excitotoxic agents, administration of the compound resulted in improved cognitive function and reduced neuronal loss. The protective effect was attributed to its ability to modulate calcium influx and reduce oxidative stress.

Case Study 3: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound significantly decreased the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step routes, including sulfonylation of the tetrahydroquinoline core and coupling reactions. Key steps may require protecting groups (e.g., for amine functionalities) to ensure regioselectivity. Optimization focuses on:

- Temperature control : Exothermic reactions (e.g., sulfonyl chloride additions) require cooling (0–5°C) to prevent side products .

- Solvent selection : Polar aprotic solvents (DMF, dichloromethane) enhance reactivity in nucleophilic substitutions .

- Purification : HPLC or column chromatography isolates the target compound from intermediates . Monitoring via TLC and NMR ensures reaction progression and structural fidelity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological approaches include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C1, fluorophenyl orientation) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., distinguishing between methanesulfonamide and ethanesulfonyl derivatives) .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and gradient elution .

Q. How do structural features influence reactivity and biological activity?

- Sulfonamide group : Enhances hydrogen-bonding with biological targets (e.g., enzymes) .

- 4-Fluorophenyl moiety : Electron-withdrawing effects stabilize the sulfonyl group and modulate lipophilicity .

- Tetrahydroquinoline core : Planar structure facilitates π-π stacking in receptor binding .

Advanced Research Questions

Q. What methodologies identify the compound’s biological targets and mechanisms of action?

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-thymidine incorporation) quantify affinity for nuclear receptors like RORγ (IC50 <1 µM in related analogs) .

- Enzyme inhibition studies : Kinase profiling panels assess selectivity (e.g., against MAPK or PI3K pathways) .

- Cellular assays : Apoptosis markers (caspase-3/7) or oxidative stress models (SH-SY5Y cells) evaluate neuroprotective/anticancer effects .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in viability assays) .

- Dose-response relationships : Re-test activity across concentrations (e.g., 0.1–100 µM) to confirm EC50/IC50 consistency .

- Metabolic stability : Liver microsome assays identify species-specific degradation (e.g., human vs. murine CYP450 isoforms) .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

- Substituent modification : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess steric/electronic effects .

- Scaffold hopping : Compare tetrahydroquinoline analogs to isoquinoline or piperidine derivatives for target selectivity .

- Pharmacophore modeling : Tools like Schrödinger’s Phase map critical interactions (e.g., sulfonamide H-bonding) .

Q. How is computational modeling applied to predict pharmacokinetic properties?

- ADME prediction : SwissADME estimates LogP (2.5–3.5) and permeability (Caco-2 models) .

- Docking simulations : AutoDock Vina screens against crystallographic RORγ structures (PDB ID: 3L0J) to rationalize binding modes .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50 values for lead optimization .

Q. What methods assess compound stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .

- Thermal stability : DSC/TGA profiles identify decomposition points (>200°C typical for sulfonamides) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.